alpha-Cyclodextrin phosphate sodium salt

Description

Definition and Chemical Identity

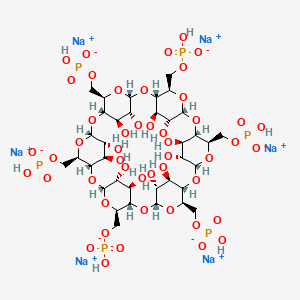

This compound is a chemically modified derivative of alpha-cyclodextrin, characterized by the attachment of phosphate groups to the hydroxyl positions of the glucose units that comprise the cyclodextrin ring structure. The compound bears the Chemical Abstracts Service registry number 199684-60-1 and possesses the molecular formula C36H60Na6O48P6, corresponding to a molecular weight of 1584.61 grams per mole. Alternative representations include C36H60-nO30·(NaHPO3)n, reflecting the variable degree of substitution that can occur during synthesis. The compound is also known by several synonyms including alpha-cyclodextrin dihydrogen phosphate sodium salt and PACD26, designations that reflect its chemical structure and commercial applications.

The structural foundation of this compound derives from alpha-cyclodextrin, which consists of six glucose units linked through alpha-1,4 glycosidic bonds to form a truncated cone-shaped molecule. The phosphorylation process introduces charged phosphate groups at specific hydroxyl positions, typically occurring at the C-2 and C-6 positions of the anhydroglucose units. The degree of substitution typically ranges from 2.0 to 6.0 phosphate groups per cyclodextrin molecule, significantly influencing the compound's solubility and complexation properties. The presence of sodium counter-ions balances the negative charges introduced by the phosphate groups, resulting in a highly water-soluble derivative that maintains the essential cavity structure characteristic of cyclodextrins.

The compound exhibits distinctive physical properties that differentiate it from the parent alpha-cyclodextrin molecule. It appears as a white to slight yellow powder with significantly enhanced aqueous solubility compared to unmodified alpha-cyclodextrin. The molecular structure retains the hydrophobic cavity of the parent cyclodextrin while presenting a highly hydrophilic exterior due to the phosphate groups, creating an amphiphilic character that enables unique host-guest interactions and applications in various scientific disciplines.

Historical Development of Phosphorylated Cyclodextrins

The development of phosphorylated cyclodextrins emerged from the broader research initiative to create cyclodextrin derivatives with enhanced aqueous solubility and improved functional properties. Early investigations into cyclodextrin phosphorylation were motivated by the limited water solubility of beta-cyclodextrin and the need for charged derivatives that could exhibit reduced biological accumulation upon repeated administration. The foundational work in this area established that phosphorylation could be achieved through relatively straightforward chemical reactions using phosphorylating reagents such as phosphorus pentoxide or phosphorus oxychloride in the presence of suitable solvents.

Research conducted in the late twentieth century demonstrated that the phosphorylation reaction conditions significantly influenced the distribution and degree of substitution of phosphate groups on cyclodextrin molecules. Studies revealed that reaction temperature played a crucial role in determining the ratio of mono- and diphosphate esters, with higher temperatures favoring increased substitution. Furthermore, the reaction pH was found to control the regioselectivity of phosphorylation, with reactions conducted at pH 11 or 12 resulting in phosphate groups primarily located at the C-6 position of anhydroglucose units, while reactions at pH 10 led to higher degrees of substitution at the C-2 position.

The methodological advancement in cyclodextrin phosphorylation included the development of selective phosphorylation techniques for preparing derivatives with specific substitution patterns. These methods involved the protection of certain hydroxyl groups followed by selective phosphorylation and subsequent deprotection, enabling the synthesis of cyclodextrin derivatives bearing one or two phosphate moieties at predetermined positions. The use of dialkyl chlorophosphates as phosphorylating agents represented another significant advancement, providing high selectivity and excellent yields while avoiding the complexities associated with mixtures of phosphate regioisomers.

The evolution of cyclodextrin phosphorylation techniques also encompassed the development of polymer derivatives, with researchers successfully preparing phosphated cyclodextrin polymers through crosslinking reactions using sodium trimetaphosphate. These developments established the foundation for contemporary applications of phosphorylated cyclodextrins in pharmaceutical and biotechnological applications, demonstrating their potential as carriers for drug delivery and as materials with specific binding properties for calcium and other divalent cations.

Significance in Cyclodextrin Chemistry

This compound occupies a position of considerable importance within the broader field of cyclodextrin chemistry due to its unique combination of structural features and functional properties. The phosphorylation of alpha-cyclodextrin addresses several fundamental limitations associated with the parent molecule, particularly its moderate aqueous solubility and limited range of host-guest interactions. The introduction of phosphate groups creates a derivative that maintains the essential inclusion complex formation capability while exhibiting dramatically enhanced water solubility and new modes of molecular recognition.

The compound's significance extends beyond simple solubility enhancement to encompass its role as a model system for understanding the effects of chemical modification on cyclodextrin behavior. Research has demonstrated that phosphorylated cyclodextrins exhibit altered complexation selectivity compared to their unmodified counterparts, with particular affinity for molecules containing positively charged groups or metal cations. This property has proven especially valuable in the development of drug delivery systems for phosphorylated pharmaceutical compounds, which typically exhibit poor membrane permeability and limited bioavailability.

The ionic character imparted by phosphorylation enables this compound to participate in electrostatic interactions that are absent in neutral cyclodextrins. These interactions complement the hydrophobic forces that drive traditional cyclodextrin inclusion complex formation, resulting in more stable complexes with certain guest molecules. The compound has demonstrated particular utility as a host for phosphate-containing molecules, exploiting both hydrophobic and electrostatic interactions to achieve strong binding in aqueous solution.

From a structural chemistry perspective, this compound serves as an important example of how peripheral modification can alter the fundamental properties of cyclodextrins without compromising their core functionality. The retention of the hydrophobic cavity while introducing hydrophilic and ionic substituents creates a truly amphiphilic molecule that bridges the gap between traditional cyclodextrins and more extensively modified derivatives. This structural paradigm has influenced the design of numerous other cyclodextrin derivatives and continues to inform research into new functional cyclodextrin materials.

Current Research Landscape

Contemporary research involving this compound spans multiple disciplines, reflecting the compound's versatility and potential for diverse applications. Current investigations focus primarily on its utility as a molecular transporter for phosphorylated drugs, with particular emphasis on nucleoside analogs and other pharmaceutically active compounds that suffer from poor membrane permeability. Research has demonstrated that phosphorylated cyclodextrins can effectively deliver phosphorylated gemcitabine drugs into cancer cells, overcoming the typical instability and membrane impermeability associated with these compounds.

The field of drug delivery represents one of the most active areas of current research, with studies examining the compound's ability to form stable inclusion complexes with both mono- and tri-phosphate forms of various drugs. Nuclear magnetic resonance spectroscopy and theoretical calculations have provided detailed insights into the binding mechanisms, revealing that aminoalkyl-cyclodextrin derivatives can form sufficiently stable complexes with phosphorylated drugs through simple mixing in aqueous solution at physiological pH. These findings have significant implications for the development of new pharmaceutical formulations and drug delivery strategies.

Materials science research has explored the compound's potential in the development of novel polymeric materials with specific binding properties. Studies have investigated the incorporation of this compound into polymer networks to create materials with enhanced affinity for calcium and other divalent cations. These investigations have revealed strong interactions between phosphorylated cyclodextrin polymers and hydroxyapatite, suggesting potential applications in biomedical materials that require both calcium affinity and the ability to deliver lipophilic bioactive molecules.

Enzymatic research has contributed to understanding the biological fate and potential applications of phosphorylated cyclodextrins. Studies have examined the stereoselective phosphorylation of cyclodextrins using inorganic phosphorylating agents, providing insights into the synthesis of specifically substituted derivatives. Research on cyclodextrin glycosyltransferases has explored methods for enhancing the specificity of alpha-cyclodextrin production, with implications for more efficient synthesis of the precursor molecules needed for phosphorylation. These enzymatic studies contribute to the development of more sustainable and cost-effective production methods for both alpha-cyclodextrin and its phosphorylated derivatives.

The current research landscape also encompasses analytical chemistry developments, with improved methods for characterizing the degree and position of phosphorylation using advanced spectroscopic techniques. High-performance liquid chromatography methods have been refined for the separation and quantification of different cyclodextrin species, enabling more precise studies of synthesis outcomes and product purity. These analytical advances support the continued development of phosphorylated cyclodextrins by providing researchers with better tools for characterizing and optimizing these complex molecules.

Properties

IUPAC Name |

hexasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis[[hydroxy(oxido)phosphoryl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H66O48P6.6Na/c37-13-19(43)31-73-7(1-67-85(49,50)51)25(13)79-32-20(44)14(38)27(9(74-32)3-69-87(55,56)57)81-34-22(46)16(40)29(11(76-34)5-71-89(61,62)63)83-36-24(48)18(42)30(12(78-36)6-72-90(64,65)66)84-35-23(47)17(41)28(10(77-35)4-70-88(58,59)60)82-33-21(45)15(39)26(80-31)8(75-33)2-68-86(52,53)54;;;;;;/h7-48H,1-6H2,(H2,49,50,51)(H2,52,53,54)(H2,55,56,57)(H2,58,59,60)(H2,61,62,63)(H2,64,65,66);;;;;;/q;6*+1/p-6/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;;;;;;/m1....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXCHNWIGVNOSW-WWKXUIADSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60Na6O48P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746752 | |

| Record name | PUBCHEM_71312276 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199684-60-1 | |

| Record name | PUBCHEM_71312276 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enzymatic Conversion of Starch to Alpha-Cyclodextrin

The initial step in the preparation of alpha-cyclodextrin phosphate sodium salt is the production of alpha-cyclodextrin itself. This is most commonly achieved by enzymatic conversion of gelatinized starch using cyclodextrin glycosyltransferase (CGTase) enzymes produced by specific Bacillus strains.

- Enzyme Source : Bacillus strain AL35 is a preferred microorganism producing CGTase that converts starch predominantly into alpha-cyclodextrin with a purity of 70-95% by weight of the cyclodextrin mixture.

- Reaction Conditions :

- Buffer: Sodium acetate (0.05 M, pH 6.0) or sodium phosphate buffer (0.05 M, pH 9.0) with 10 mM CaCl2.

- Temperature: 55-65°C for optimal enzyme activity and stability.

- pH Range: 6-10, preferably 8-10.

- Reaction Time: 20-48 hours.

- Substrate : Corn starch (4% w/v), gelatinized by heating at 121°C for 15 minutes.

- Recovery : Alpha-cyclodextrin is separated from other cyclodextrin components by novel recovery methods (e.g., crystallization, filtration).

| Parameter | Condition |

|---|---|

| Enzyme | CGTase from Bacillus AL35 |

| Substrate | Gelatinized corn starch 4% w/v |

| Buffer | Sodium acetate or phosphate |

| pH | 6.0 - 9.0 |

| Temperature | 55 - 65 °C |

| Reaction Time | 20 - 48 hours |

| Alpha-CD Purity | 70-95% of cyclodextrin mixture |

Phosphorylation of Alpha-Cyclodextrin to Form this compound

Chemical Phosphorylation Process

The phosphorylation of alpha-cyclodextrin involves the introduction of phosphate groups onto the hydroxyl groups of the glucose units in the cyclodextrin ring. This is typically achieved through reaction with phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or phosphoric acid derivatives, followed by neutralization with sodium hydroxide to yield the sodium salt.

- Reaction Medium : Anhydrous or aqueous conditions depending on the reagent.

- Phosphorylating Agent : Commonly POCl3 or P2O5.

- Temperature : Controlled to avoid degradation, typically 0-50°C.

- Neutralization : Sodium hydroxide is added post-phosphorylation to convert phosphate esters into sodium salts.

- Degree of Substitution (DS) : Controlled by reagent amount and reaction time, affecting solubility and complexation ability.

Typical Reaction Scheme

- Dissolve alpha-cyclodextrin in an appropriate solvent (e.g., water or dimethylformamide).

- Add phosphorylating agent slowly under stirring and temperature control.

- Allow reaction to proceed for a set time (1-6 hours).

- Quench reaction by adding sodium hydroxide to neutralize and form sodium salt.

- Purify product by dialysis, precipitation, or filtration.

- Dry to obtain this compound powder.

Research Findings and Data on Preparation

Stability and Complexation

- Alpha-cyclodextrin complexes show enhanced stability and solubility when chemically modified.

- Phosphorylation increases water solubility and can improve biological activity.

- The degree of phosphorylation correlates with solubility and complexation efficiency.

Comparative Stability Data (From Alpha-Lipoic Acid Complexes)

| Complex Type | Stability Constant (log K) | Half-life at 100°C |

|---|---|---|

| Alpha-cyclodextrin complex | 3.34 | >213 days (approx. 70x stable) |

| Beta-cyclodextrin complex | 3.95 | 73 hours |

| Alpha-lipoic acid alone | N/A | 5.2 hours |

This data, while for alpha-lipoic acid complexes, illustrates the enhanced stability imparted by cyclodextrin derivatives, implying similar benefits for phosphate derivatives.

Summary Table of Preparation Parameters

| Preparation Stage | Key Parameters | Notes |

|---|---|---|

| Alpha-cyclodextrin synthesis | Enzyme: CGTase from Bacillus AL35 | 55-65°C, pH 6-9, 20-48 h, starch substrate |

| Phosphorylation | Reagents: POCl3, P2O5, or phosphoric acid | 0-50°C, controlled DS, neutralization with NaOH |

| Purification | Dialysis, filtration, precipitation | Remove unreacted reagents, isolate product |

| Drying | Spray drying, vacuum drying | Obtain stable powder form |

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyclodextrin phosphate sodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can modify the phosphate groups or other substituents on the cyclodextrin ring.

Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including solvent choice, temperature, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclodextrin derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups onto the cyclodextrin ring .

Scientific Research Applications

Pharmaceutical Applications

1.1 Solubilization of Drugs

Alpha-cyclodextrin phosphate sodium salt is recognized for its ability to enhance the solubility of poorly water-soluble drugs. This property is crucial in pharmaceutical formulations where bioavailability is a concern. Research has demonstrated that α-CDP can solubilize drugs such as mebendazole, achieving concentrations significantly higher than those possible with traditional formulations. For instance, a 10% solution of α-CDP can yield a concentration of 7.8 mg/mL for mebendazole, which is typically insoluble in water .

1.2 Inclusion Complexes

The formation of inclusion complexes between α-CDP and various drug molecules allows for improved stability and controlled release profiles. These complexes can encapsulate both hydrophilic and lipophilic drugs, thus broadening the scope of drug delivery systems. Studies indicate that α-CDP forms stable complexes with cationic drugs, enhancing their therapeutic efficacy while minimizing side effects .

1.3 Controlled Release Systems

Research has shown that α-CDP can be incorporated into polymer matrices to create controlled release systems for antibiotics like ciprofloxacin. The cyclodextrin cavities facilitate the sustained release of the drug, improving therapeutic outcomes while reducing the frequency of administration .

Biomedical Engineering

2.1 Bone Tissue Engineering

This compound exhibits a strong affinity for hydroxyapatite, making it suitable for applications in bone tissue engineering. Its ability to bind calcium ions enhances its potential as a scaffold material that can support bone regeneration while delivering bioactive molecules .

2.2 Drug Carriers

In the context of drug delivery, α-CDP has been utilized to create nanoparticles that can effectively transport therapeutic agents to targeted sites within the body. The anionic nature of α-CDP facilitates interactions with cationic drugs, leading to the formation of stable drug-carrier systems that enhance therapeutic efficacy .

Environmental Applications

3.1 Removal of Pollutants

Recent studies have explored the use of α-CDP in environmental remediation, particularly for the removal of organic pollutants from water sources. Its ability to form inclusion complexes allows it to encapsulate various organic contaminants, thereby facilitating their extraction from aqueous solutions .

3.2 Soil Remediation

In soil science, α-CDP has been investigated for its potential to enhance the bioavailability of nutrients and pesticides, thereby improving soil health and agricultural productivity. Its application in enhancing nutrient uptake by plants demonstrates its versatility beyond pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism by which alpha-Cyclodextrin phosphate sodium salt exerts its effects involves the formation of inclusion complexes with guest molecules. The cyclodextrin ring provides a hydrophobic cavity that can encapsulate hydrophobic molecules, while the phosphate groups enhance the solubility and stability of the complex in aqueous environments . This interaction can improve the solubility, stability, and bioavailability of guest molecules, making it useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alpha-cyclodextrin phosphate sodium salt is compared below with its closest structural and functional analogs, particularly beta-cyclodextrin phosphate sodium salt (β-CD phosphate Na) and other sodium phosphate-modified cyclodextrins.

Structural and Chemical Properties

Functional Differences

- Drug Delivery: α-CD phosphate Na forms stable nanosponges with high drug-loading capacity, ideal for hydrophobic agents . β-CD phosphate Na has broader cavity size, accommodating larger molecules but may require higher doses for equivalent efficacy .

Biomedical Applications :

Glycaemic Control :

This compound

- Nanosponge Synthesis: Mechanochemical methods using ammonium dihydrogen phosphate yield α-CD nanosponges with high porosity (80–90% drug loading) .

- Cancer Research: Disrupts phosphatidylinositol cycle, inhibiting exosome-mediated metastasis in breast cancer models .

- Glycaemic Management : Reduces post-meal blood glucose by 20–30% in clinical trials via starch complexation .

Beta-Cyclodextrin Phosphate Sodium Salt

Biological Activity

Alpha-cyclodextrin phosphate sodium salt (α-CDP) is a modified cyclodextrin that has garnered attention for its biological activities and potential applications in pharmaceuticals and biotechnology. This article reviews the biological activity of α-CDP, focusing on its cytotoxicity, solubilization properties, and therapeutic potential.

Alpha-cyclodextrin (α-CD) consists of six glucose units linked by α-1,4-glycosidic bonds, forming a cyclic oligosaccharide with a hydrophobic central cavity. The introduction of phosphate groups enhances its solubility and biological interactions. The average degree of substitution for α-CDP is typically between 2.0 to 6.0, indicating the number of phosphate groups attached to the cyclodextrin structure .

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the safety of any pharmaceutical compound. Several studies have investigated the cytotoxic effects of α-CDP and its derivatives on various cell lines.

Table 1: Cytotoxicity of α-Cyclodextrin Derivatives

| α-Cyclodextrin Derivative | IC50 (MTT Assay) | HC50 |

|---|---|---|

| Native α-CD | 46.1 ± 9.2 µM | 16.0 ± 0.02 mM |

| Phosphated α-CD | 7.8 ± 8.6 µM | >100 mM |

| Hydroxypropylated α-CD | >100 µM | >100 mM |

| Methylated α-CD | 1.8 ± 0.8 µM | 1.9 ± 0.01 mM |

The results indicate that phosphated derivatives exhibit lower cytotoxicity compared to native α-CD, suggesting that modifications can significantly influence biological activity .

The mechanism underlying the cytotoxic effects of α-CDP involves interaction with cell membranes through inclusion complex formation with membrane lipids, leading to membrane disruption and cell lysis . This property is particularly relevant in drug delivery systems, where controlled release and targeted delivery can be achieved.

Solubilization Properties

One of the primary advantages of using cyclodextrins in pharmaceutical formulations is their ability to enhance the solubility of poorly soluble drugs. Studies have shown that α-CDP can significantly increase the solubility of various pharmaceutical compounds, including sildenafil citrate.

Table 2: Solubility Enhancement of Sildenafil Citrate with Cyclodextrins

| Cyclodextrin Type | Solubility (mM) |

|---|---|

| Uncomplexed Sildenafil | ~4 |

| α-Cyclodextrin | ~10 |

| Hydroxypropyl β-Cyclodextrin | ~12 |

The solubility enhancement observed with α-CDP is attributed to its ability to form stable inclusion complexes with drug molecules, thereby improving their bioavailability and therapeutic efficacy .

Therapeutic Applications

This compound has demonstrated potential in various therapeutic applications:

- Cancer Treatment : Research indicates that α-CDP can inhibit the migration of human tumor cells, suggesting its use as an adjunct therapy in cancer treatment .

- Neurodegenerative Diseases : Its ability to enhance drug solubility makes it a candidate for delivering therapeutics in conditions like Alzheimer's disease and Parkinson's disease .

- Antibacterial Activity : Inclusion complexes formed with antibiotics have shown improved antibacterial activity due to increased stability and solubility .

Case Studies

Several case studies highlight the effectiveness of α-CDP in clinical settings:

- Sildenafil Citrate Formulation : A study demonstrated that sildenafil citrate complexed with α-CD showed enhanced absorption profiles in animal models compared to uncomplexed forms, leading to quicker therapeutic effects .

- Anticancer Applications : In vitro studies revealed that formulations containing α-CDP could effectively reduce cell viability in specific cancer cell lines while maintaining lower toxicity levels compared to traditional chemotherapeutics .

- Antibiotic Stability : Complexation with antibiotics like amoxicillin has shown to protect against acidic degradation, significantly enhancing their stability and efficacy under physiological conditions .

Q & A

Basic: What are the recommended protocols for synthesizing alpha-cyclodextrin phosphate sodium salt, and how can purity be validated?

This compound is typically synthesized via phosphorylation of alpha-cyclodextrin using reagents like phosphorus oxychloride (POCl₃) or sodium trimetaphosphate. Critical steps include controlling reaction pH (8–10) and temperature (40–60°C) to avoid over-substitution . Post-synthesis, purification via dialysis or size-exclusion chromatography is recommended. Purity validation requires:

- HPLC : Using a reversed-phase C18 column with UV detection at 210 nm to monitor phosphorylation efficiency.

- ¹H/³¹P NMR : To confirm phosphate group attachment and quantify substitution degree .

- Mass spectrometry (MS) : For molecular weight verification .

Basic: How should this compound be stored to ensure stability, and what are key handling precautions?

- Storage : Store at 2–8°C in airtight, light-resistant containers. Pre-dissolved aqueous solutions should be used within 24 hours to prevent hydrolysis .

- Handling : Use gloves and protective eyewear. Avoid inhalation of dust; work in a fume hood during weighing. Contamination with divalent cations (e.g., Ca²⁺, Mg²⁺) can precipitate the compound, so use ultrapure water (18.2 MΩ·cm) for solutions .

Advanced: What experimental strategies resolve contradictions in host-guest binding affinity data for this compound?

Discrepancies in binding constants (Kₐ) often arise from:

- Buffer composition : Phosphate buffers compete with the compound’s phosphate groups, altering binding kinetics. Use non-phosphate buffers (e.g., Tris-HCl) .

- Temperature/pH effects : Conduct isothermal titration calorimetry (ITC) at multiple pH levels (4–9) to assess pH-dependent binding .

- Guest molecule charge : For charged guests (e.g., doxorubicin), use surface plasmon resonance (SPR) to differentiate electrostatic vs. hydrophobic interactions .

Advanced: How does the phosphate group in this compound influence its solubility and environmental applications?

The phosphate moiety enhances aqueous solubility (up to 50 mg/mL in water vs. 14 mg/mL for unmodified alpha-cyclodextrin) and enables:

- Metal ion chelation : Demonstrated in gold recovery via selective precipitation with tetrabromoaurate ions, offering an eco-friendly alternative to cyanide-based methods .

- Biocompatibility : Improved drug encapsulation efficiency (e.g., for hydrophobic anticancer agents) due to increased hydrophilicity and reduced hemolytic activity .

Basic: What analytical methods are optimal for quantifying this compound in biological matrices?

- LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column paired with negative-ion mode MS for high sensitivity (LOQ: 0.1 µg/mL) .

- Colorimetric assays : Phosphate content can be quantified via molybdenum blue assays at 820 nm, validated against a sodium phosphate standard curve .

- Fluorescence polarization : For competitive binding studies with fluorescent probes (e.g., dansyl derivatives) .

Advanced: What are the challenges in designing in vivo studies using this compound, and how can they be mitigated?

Key challenges include:

- Renal clearance : The compound’s molecular weight (~1,300 Da) may lead to rapid excretion. Conjugation with polyethylene glycol (PEG) extends circulation half-life .

- Toxicity : Dose-dependent nephrotoxicity observed at >100 mg/kg in rodents. Monitor serum creatinine and use lower doses (10–50 mg/kg) with slow intravenous infusion .

- Tissue targeting : Functionalize with ligands (e.g., folate) to enhance tumor-specific delivery .

Basic: How can researchers troubleshoot low recovery rates during this compound extraction from complex mixtures?

Low recovery often results from:

- Protein binding : Add 0.1% SDS to the extraction buffer to disrupt non-covalent interactions .

- Matrix interference : Use solid-phase extraction (SPE) with mixed-mode cartridges (C18/SCX) to isolate the compound from lipids and salts .

- Degradation : Confirm storage conditions and avoid repeated freeze-thaw cycles .

Advanced: What computational models predict the supramolecular behavior of this compound with biomolecules?

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS with the GAFF force field to model phosphate group interactions with lipid bilayers or DNA .

- Docking studies (AutoDock Vina) : Predict binding modes with enzymes (e.g., lysozyme) by accounting for electrostatic contributions from the phosphate moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.